2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid
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Overview
Description
2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid is a compound of interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methoxycarbonyl group and an acetic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a suitable carboxylic acid derivative.
Attachment of the Acetic Acid Moiety: This can be done through various acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)propanoic acid
- 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)butanoic acid
Uniqueness
2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from similar compounds.
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-[(3R,5S)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(4-9-6)3-7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
PPERIBGXNZHSQU-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)CC(=O)O |
Canonical SMILES |
COC(=O)C1CC(CN1)CC(=O)O |
Origin of Product |
United States |
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